molecular formula C19H25Cl2N3 B15312136 2-(1-butyl-6-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride

2-(1-butyl-6-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride

Cat. No.: B15312136
M. Wt: 366.3 g/mol
InChI Key: FASXQXFWZHVYMZ-UHFFFAOYSA-N
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Description

2-(1-butyl-6-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride is a chemical compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry .

Preparation Methods

The synthesis of 2-(1-butyl-6-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the butyl and phenyl groups: These groups can be introduced through alkylation and arylation reactions, respectively.

    Formation of the ethan-1-amine side chain:

    Formation of the dihydrochloride salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment .

Chemical Reactions Analysis

2-(1-butyl-6-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments, such as amines and carboxylic acids.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles .

Scientific Research Applications

2-(1-butyl-6-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-butyl-6-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses .

Comparison with Similar Compounds

2-(1-butyl-6-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride can be compared with other benzimidazole derivatives, such as:

    Benzimidazole: The parent compound, which has a simpler structure and is used as a starting material for the synthesis of more complex derivatives.

    Albendazole: A benzimidazole derivative used as an anthelmintic drug.

    Omeprazole: A benzimidazole derivative used as a proton pump inhibitor for the treatment of acid-related disorders.

    Thiabendazole: A benzimidazole derivative used as an antifungal and anthelmintic agent.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives .

Properties

Molecular Formula

C19H25Cl2N3

Molecular Weight

366.3 g/mol

IUPAC Name

2-(1-butyl-6-phenylbenzimidazol-2-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C19H23N3.2ClH/c1-2-3-13-22-18-14-16(15-7-5-4-6-8-15)9-10-17(18)21-19(22)11-12-20;;/h4-10,14H,2-3,11-13,20H2,1H3;2*1H

InChI Key

FASXQXFWZHVYMZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=CC(=C2)C3=CC=CC=C3)N=C1CCN.Cl.Cl

Origin of Product

United States

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